molecular formula C15H18N2O B8378953 3-(4-Butoxyphenyl)pyridin-2-amine

3-(4-Butoxyphenyl)pyridin-2-amine

Cat. No.: B8378953
M. Wt: 242.32 g/mol
InChI Key: FAMFHJOEUCRGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Butoxyphenyl)pyridin-2-amine is a pyridine derivative featuring a 2-amine substituent and a 4-butoxyphenyl group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-(4-butoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-2-3-11-18-13-8-6-12(7-9-13)14-5-4-10-17-15(14)16/h4-10H,2-3,11H2,1H3,(H2,16,17)

InChI Key

FAMFHJOEUCRGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Compound Substituents Key Findings Reference
TAC5-d 3-(2-Ethoxy-1-phenylethoxy)pyridine-2-amine Inhibits TLR3/7/8/9-mediated NF-κB activation in macrophages (IC₅₀ ~5 µM); reduces TNF-α/IL-6 expression with low cytotoxicity in vitro.
TAC5-e 3-(2-(2-Aminoethoxy)-1-phenylethoxy)pyridin-2-amine Enhanced anti-inflammatory activity compared to TAC5-d due to the aminoethoxy group; improves solubility and in vivo efficacy in murine autoimmune models.
3BPA 3-(Benzyloxy)pyridin-2-amine DFT studies reveal temperature-dependent conformational flexibility (300–1200 K). Stable hydrogen bonding between amine and benzyloxy groups at physiological temperatures.
Schiff base derivatives N-(Substituted benzylidene)pyridin-2-amine (e.g., nitro, bromo, methoxy groups) Antimicrobial activity against S. aureus and E. coli; electron-withdrawing groups (e.g., nitro) enhance inhibitory effects. Solvent-dependent keto-enol tautomerism observed in DMF.
4-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine core with 4-methoxyphenyl substituent Reduced lipophilicity compared to butoxyphenyl analogs; moderate kinase inhibition in computational models.
Crizotinib 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl] FDA-approved ALK/ROS1 kinase inhibitor; demonstrates the therapeutic relevance of pyridin-2-amine scaffolds. The 4-butoxyphenyl group in the target compound may offer selectivity for distinct kinase targets.
Dyclonine HCl 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone Shares the 4-butoxyphenyl group but in a ketone-piperidine framework; local anesthetic activity highlights the substituent’s role in modulating membrane interactions.

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Alkoxy Chains: The butoxyphenyl group in 3-(4-Butoxyphenyl)pyridin-2-amine likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). This could improve blood-brain barrier penetration but may reduce aqueous solubility. Aminoethoxy Modifications: TAC5-e’s aminoethoxy group demonstrates how polar substituents balance lipophilicity and solubility, a consideration for optimizing the target compound’s pharmacokinetics .
  • Tautomerism and Solvent Effects: Schiff base analogs (e.g., nitro-substituted derivatives) exhibit keto-enol tautomerism in DMF, influencing their electronic spectra and bioactivity . The butoxyphenyl group’s electron-donating nature may stabilize specific tautomeric forms in polar solvents.
  • Kinase Inhibition Potential: Crizotinib’s success underscores the pyridin-2-amine scaffold’s versatility in kinase inhibition. The butoxyphenyl group in the target compound may interact with hydrophobic kinase pockets, analogous to dichlorophenyl in crizotinib .

Pharmacological and Computational Data

  • Anti-inflammatory Activity: TAC5 derivatives with ethoxy/aminoethoxy chains show IC₅₀ values in the low micromolar range, suggesting that the target compound’s butoxy group could similarly inhibit pro-inflammatory cytokines .
  • Antimicrobial Efficacy :
    • Schiff bases with electron-withdrawing substituents (e.g., nitro) exhibit stronger bacterial growth inhibition than electron-donating groups (e.g., methoxy) . The butoxyphenyl group’s electron-donating nature may limit antimicrobial potency unless combined with other functional groups.
  • DFT and QSAR Predictions :
    • Temperature-dependent DFT studies on 3BPA highlight the pyridin-2-amine scaffold’s conformational stability, which is critical for maintaining target binding . QSAR models from could guide further optimization of the butoxyphenyl derivative’s substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.